(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone
(2S)-8-methylpinocembrin is a dihydroxyflavanone that is pinocembrin substituted by a methyl group at position 8. It has been isolated from the buds of Cleistocalyx operculatus. It has a role as a plant metabolite. It is a dihydroxyflavanone and a (2S)-flavan-4-one. It derives from a pinocembrin.
Brand Name:
Vulcanchem
CAS No.:
55743-21-0
VCID:
VC21336320
InChI:
InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
SMILES:
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3
Molecular Formula:
C16H14O4
Molecular Weight:
270.28 g/mol
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone
CAS No.: 55743-21-0
VCID: VC21336320
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

Description | (2S)-8-methylpinocembrin is a dihydroxyflavanone that is pinocembrin substituted by a methyl group at position 8. It has been isolated from the buds of Cleistocalyx operculatus. It has a role as a plant metabolite. It is a dihydroxyflavanone and a (2S)-flavan-4-one. It derives from a pinocembrin. |
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CAS No. | 55743-21-0 |
Product Name | (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone |
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (2S)-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 |
Standard InChIKey | QSRIZZQWNHKERT-AWEZNQCLSA-N |
Isomeric SMILES | CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES | CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Canonical SMILES | CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Synonyms | (±)-Cryptostrobin |
PubChem Compound | 6453244 |
Last Modified | Feb 18 2024 |
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